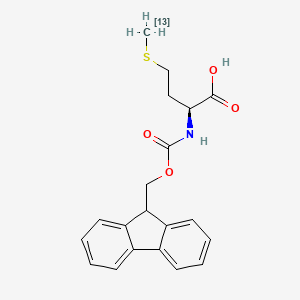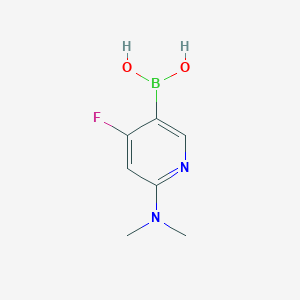
(6-(Dimethylamino)-4-fluoropyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Dimethylamino)-4-fluoropyridin-3-yl)boronic acid: is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a dimethylamino group and a fluorine atom. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Dimethylamino)-4-fluoropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation reaction, where the halopyridine reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (6-(Dimethylamino)-4-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivative.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the substituents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or phenols.
Reduction: Reduced pyridine derivatives.
科学的研究の応用
Chemistry: (6-(Dimethylamino)-4-fluoropyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it a key reagent in the manufacture of high-performance materials.
作用機序
The mechanism of action of (6-(Dimethylamino)-4-fluoropyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with the aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .
類似化合物との比較
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the electron-donating dimethylamino group and the electron-withdrawing fluorine atom.
4-Fluorophenylboronic Acid: Similar in structure but does not have the dimethylamino group, which affects its reactivity and applications.
(4-Dimethylaminophenyl)boronic Acid: Contains the dimethylamino group but lacks the fluorine atom, resulting in different electronic properties.
Uniqueness: (6-(Dimethylamino)-4-fluoropyridin-3-yl)boronic acid is unique due to the combination of the dimethylamino group and the fluorine atom on the pyridine ring. This unique structure imparts distinct electronic properties, making it highly reactive in certain chemical reactions and valuable in the synthesis of complex molecules.
特性
分子式 |
C7H10BFN2O2 |
|---|---|
分子量 |
183.98 g/mol |
IUPAC名 |
[6-(dimethylamino)-4-fluoropyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H10BFN2O2/c1-11(2)7-3-6(9)5(4-10-7)8(12)13/h3-4,12-13H,1-2H3 |
InChIキー |
PQTMJUGMRJJWRP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1F)N(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14084329.png)


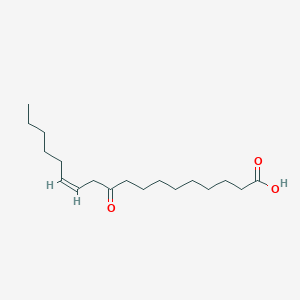
![Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate](/img/structure/B14084341.png)
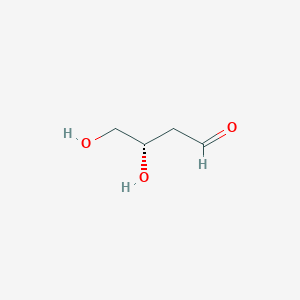
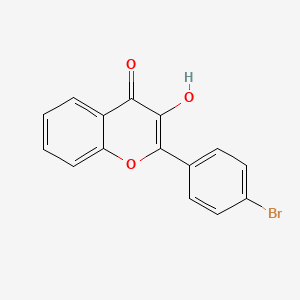
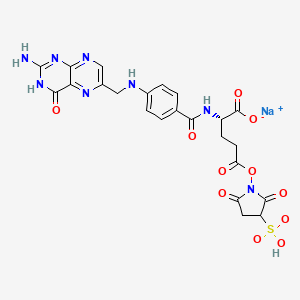
![{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene](/img/structure/B14084368.png)

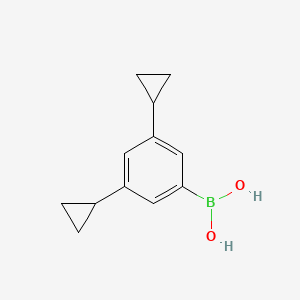
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
![8-[3-(azepan-1-yl)propyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084417.png)
